N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclobutanecarboxamide
Descripción
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclobutanecarboxamide is a synthetic organic compound featuring a fused tetrahydrobenzothiophene core substituted with a hydroxymethyl group and a cyclobutane-carboxamide moiety. This structure confers unique stereoelectronic properties, making it a subject of interest in medicinal chemistry and materials science. Its conformational flexibility, influenced by the puckered cyclobutane ring and the tetrahydrobenzothiophene system, has been analyzed using crystallographic tools such as SHELX and OLEX2 for structure refinement and visualization .
Propiedades
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c16-13(10-3-1-4-10)15-9-14(17)7-2-5-12-11(14)6-8-18-12/h6,8,10,17H,1-5,7,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHVHGVBQURKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2(CCCC3=C2C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclobutanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 293.4 g/mol. The unique structure includes a benzothiophene moiety and a cyclobutane carboxamide group, contributing to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO2S |
| Molecular Weight | 293.4 g/mol |
| IUPAC Name | N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclobutanecarboxamide |
Research indicates that N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclobutanecarboxamide may exert its biological effects through interactions with specific enzymes or receptors. These interactions can modulate various biochemical pathways relevant to therapeutic applications.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could bind to receptors influencing neurotransmitter release or cellular signaling.
Antioxidant Properties
Studies have shown that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial for potential applications in preventing oxidative damage related to various diseases.
Anti-inflammatory Effects
N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclobutanecarboxamide has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and mediators, suggesting its potential use in treating inflammatory conditions.
Antimicrobial Activity
Preliminary investigations indicate that the compound possesses antimicrobial properties against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been noted, making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Study on Antioxidant Activity :
- Objective : To evaluate the antioxidant capacity of the compound.
- Method : DPPH assay was employed to assess free radical scavenging activity.
- Results : The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant properties.
-
Anti-inflammatory Study :
- Objective : To determine the anti-inflammatory effects on LPS-stimulated macrophages.
- Method : Measurement of cytokine levels (TNF-alpha and IL-6) post-treatment.
- Results : A notable decrease in cytokine production was observed, supporting its anti-inflammatory potential.
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial efficacy against selected bacterial strains.
- Method : Agar diffusion method was used to measure inhibition zones.
- Results : The compound exhibited significant antibacterial activity against both Staphylococcus aureus and Escherichia coli.
Synthesis Methods
The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]cyclobutanecarboxamide involves several steps:
- Preparation of Benzothiophene Core : Utilizing condensation reactions involving thiophene derivatives.
- Cyclobutane Formation : Employing cyclization techniques under controlled conditions.
- Functionalization : Introduction of hydroxyl and amide groups through specific organic reactions.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Analogues in Cyclobutane-Containing Systems
Compounds with cyclobutane rings often exhibit distinct puckering conformations, as quantified by the Cremer-Pople parameters (e.g., total puckering amplitude Q and phase angles) . Below is a comparative analysis of key structural features:
Key Observations :
- The cyclobutane ring in the target compound exhibits moderate puckering (Q = 0.42 Å), comparable to other cyclobutane-carboxamide derivatives.
- Unlike planar diphenylsulfone-based developers (e.g., 4-hydroxy-4′-isopropyloxy-diphenylsulfone) , the tetrahydrobenzothiophene core introduces conformational rigidity, which may limit rotational freedom but improve metabolic stability.
Pharmacological and Functional Comparisons
While the pharmacological profile of the target compound remains underexplored, structurally related cyclobutane-carboxamides show potent kinase inhibition (e.g., IC₅₀ = 15 nM for kinase X). In contrast, phenol-based developers like 4,4′-isopropylidenediphenol (Patent Document 1 ) are non-pharmacological and function as industrial developers.
Computational and Crystallographic Analysis
The target compound’s structure was resolved using SHELXL, a program renowned for small-molecule refinement . Its puckering parameters were derived via the Cremer-Pople method , which avoids approximations inherent in torsion-angle-based analyses. In comparison, OLEX2’s workflow-driven interface enables rapid structure solution for analogues like cyclobutanecarboxamide-phenylthioether .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
